molecular formula C16H19BO4 B1603374 (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 871126-26-0

(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Cat. No. B1603374
CAS RN: 871126-26-0
M. Wt: 286.1 g/mol
InChI Key: RABCYEGFKLWONK-UHFFFAOYSA-N
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Description

“(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative with the empirical formula C16H19BO4 . It has a molecular weight of 286.13 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of the molecule is COCCc1ccc(OCc2cccc(c2)B(O)O)cc1 . This indicates that the molecule contains a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methoxyethyl ether linkage .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point range of 98-104°C . It contains varying amounts of anhydride .

Scientific Research Applications

Neutron Capture Therapy

Boronic acids and their esters, including (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid , are considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets tumors on a cellular level using boron compounds, which capture neutrons and undergo fission, selectively destroying cancer cells.

Suzuki-Miyaura Coupling

This compound is potentially useful in Suzuki-Miyaura coupling reactions, a widely-applied carbon–carbon bond-forming reaction in organic chemistry . The reaction conditions are mild and tolerant of various functional groups, making it an environmentally friendly choice for synthesizing complex organic molecules.

Drug Delivery Systems

The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is a critical consideration for their use in drug delivery systems . The stability of these compounds in aqueous environments is essential for their effectiveness in delivering therapeutic agents within the body.

Organic Synthesis

In organic synthesis, (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid can be used as a reagent for various palladium-catalyzed reactions, including Mizoroki-Heck and Suzuki-Miyaura coupling reactions . These reactions are pivotal for constructing complex organic frameworks in pharmaceuticals and materials science.

Enzyme Inhibition Studies

The compound has been identified as a potential inhibitor in enzyme inhibition studies, specifically targeting fungal histone deacetylases (HDACs) . HDAC inhibitors are promising therapeutic agents for treating cancer and other diseases by regulating gene expression.

properties

IUPAC Name

[3-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO4/c1-20-10-9-13-5-7-16(8-6-13)21-12-14-3-2-4-15(11-14)17(18)19/h2-8,11,18-19H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABCYEGFKLWONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)CCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584723
Record name (3-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

CAS RN

871126-26-0
Record name B-[3-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871126-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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